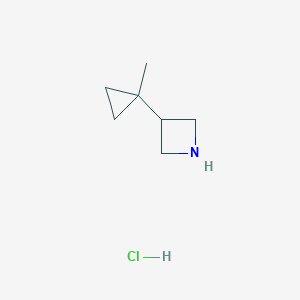

3-(1-methylcyclopropyl)azetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-methylcyclopropyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H13N.ClH and a molecular weight of 147.65 g/mol . It is a four-membered heterocyclic compound containing an azetidine ring substituted with a 1-methylcyclopropyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Méthodes De Préparation

The synthesis of 3-(1-methylcyclopropyl)azetidine hydrochloride involves several steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .

Analyse Des Réactions Chimiques

3-(1-methylcyclopropyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, such as amines or halides, under appropriate conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

The azetidine scaffold, including compounds like 3-(1-methylcyclopropyl)azetidine hydrochloride, has been recognized for its role in drug discovery and development. Azetidines are known to exhibit various biological activities, making them valuable in the design of new therapeutic agents.

Anticancer Activity

Recent studies have indicated that azetidine derivatives can act as inhibitors of specific protein kinases associated with cancer progression. For instance, azetidine derivatives have been explored as Janus kinase (JAK) inhibitors, which are crucial targets in the treatment of inflammatory and autoimmune diseases, as well as certain cancers .

Case Study: JAK Inhibitors

- Compound : Azetidine derivatives

- Target : JAK-associated diseases

- Mechanism : Inhibition of protein kinases involved in cell growth and differentiation.

- Outcome : Promising results in preclinical models for treating cancers.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Azetidines have shown efficacy against various pathogens, including bacteria responsible for tuberculosis and other infections. The structural features of azetidines facilitate interactions with bacterial enzymes, leading to inhibition of their growth .

Case Study: Antimicrobial Evaluation

- Compound : this compound

- Pathogen : Mycobacterium tuberculosis

- Methodology : In vitro testing for antimicrobial activity.

- Results : Significant inhibition observed in laboratory settings.

Organic Synthesis

Azetidines are increasingly utilized in synthetic organic chemistry due to their unique reactivity patterns. The strain in the four-membered ring allows for various functionalization reactions, making them versatile intermediates in the synthesis of complex molecules.

Functionalization Techniques

Recent advancements have highlighted methods for the functionalization of azetidines, including:

- C(sp3)–H Functionalization : Enabling the introduction of diverse functional groups directly onto the azetidine ring.

- Stereoselective Reactions : Facilitating the creation of chiral centers essential for drug activity .

| Functionalization Method | Description | Applications |

|---|---|---|

| C(sp3)–H Functionalization | Direct modification of hydrogen atoms on carbon centers | Synthesis of bioactive compounds |

| Diastereoselective Reactions | Formation of specific stereoisomers | Development of chiral drugs |

Polymer Chemistry

Azetidines can also serve as monomers in polymer synthesis, contributing to materials with unique properties. Their incorporation into polymer backbones can enhance mechanical strength and thermal stability.

Polymerization Techniques

Research has demonstrated that azetidines can undergo ring-opening polymerization (ROP), leading to new classes of polymers with tailored functionalities. This application is particularly relevant in the development of smart materials and drug delivery systems .

Mécanisme D'action

The mechanism of action of 3-(1-methylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical interactions, potentially affecting biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

3-(1-methylcyclopropyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:

Azetidine: The parent compound, which lacks the 1-methylcyclopropyl substitution.

N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.

Cyclopropylazetidine: A compound with a cyclopropyl group attached to the azetidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

3-(1-Methylcyclopropyl)azetidine hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an azetidine derivative characterized by the presence of a methylcyclopropyl group. The structural formula can be represented as follows:

This compound is soluble in water and exhibits stability under various conditions, which is crucial for its biological evaluation.

Anticancer Properties

Recent studies indicate that azetidine derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory activity against various cancer types, including:

- Breast Cancer (MCF-7 cell line)

- Leukemia (CEM-13 cell line)

The IC50 values reported for similar compounds range from sub-micromolar to micromolar concentrations, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Compound A | CEM-13 | 0.48 |

| Related Compound B | MDA-MB-231 | 2.84 |

Neuroprotective Effects

There is emerging evidence that azetidine derivatives can exert neuroprotective effects, likely through modulation of neurotransmitter systems. These effects may be beneficial in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various azetidine derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies suggest that azetidine derivatives may possess favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The compound's ability to cross the blood-brain barrier has also been hypothesized based on its structural properties.

Propriétés

IUPAC Name |

3-(1-methylcyclopropyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPACYXBNIKHVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.